2-(Dimethylamino)-N-hydroxyisonicotinimidamide

Description

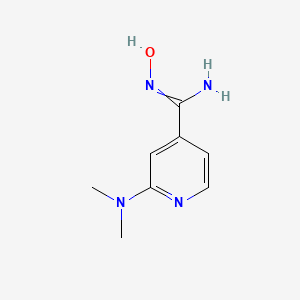

2-(Dimethylamino)-N-hydroxyisonicotinimidamide is a pyridine-derived compound featuring a dimethylamino (-N(CH₃)₂) substituent at the 2-position and a hydroxyimidamide (-N-OH-C(=NH)-) group. Safety data for a structurally related benzene analog (2-(Dimethylamino)-N'-hydroxybenzenecarboximidamide, CAS 57076-10-5) indicate stringent handling protocols, including inhalation precautions .

Properties

CAS No. |

468068-31-7 |

|---|---|

Molecular Formula |

C8H12N4O |

Molecular Weight |

180.21 g/mol |

IUPAC Name |

2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide |

InChI |

InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(9)11-13/h3-5,13H,1-2H3,(H2,9,11) |

InChI Key |

LJMUGRFUJLXJQD-UHFFFAOYSA-N |

SMILES |

CN(C)C1=NC=CC(=C1)C(=NO)N |

Isomeric SMILES |

CN(C)C1=NC=CC(=C1)/C(=N/O)/N |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-N-hydroxyisonicotinimidamide typically involves the reaction of isonicotinic acid with dimethylamine and hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under pressure. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-N-hydroxyisonicotinimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(Dimethylamino)-N-hydroxyisonicotinimidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-N-hydroxyisonicotinimidamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyisonicotinimidamide group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects: Dimethylamino vs. Diethylamino Groups

2-(Diethylamino)-N′-hydroxyethanimidamide (C₆H₁₅N₃O, MW 145.206) shares a hydroxyimidamide group but substitutes dimethylamino with diethylamino (-N(CH₂CH₃)₂). For example, 2-[(N,N-diethyl)amino]ethyl chloride hydrochloride (MW 170.69) demonstrates how alkyl chain length influences physicochemical properties and industrial applications, such as pharmaceutical intermediates .

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| 2-(Dimethylamino)-N-hydroxyisonicotinimidamide* | C₈H₁₂N₄O | 180.21 (inferred) | 2-dimethylamino, pyridine |

| 2-(Diethylamino)-N′-hydroxyethanimidamide | C₆H₁₅N₃O | 145.206 | Diethylamino, ethanimidamide |

| Ethyl 4-(dimethylamino) benzoate | C₁₁H₁₅NO₂ | 193.24 | Dimethylamino, ethyl ester |

Reactivity in Polymer Chemistry

Ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate are co-initiators in resin cements. Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity (degree of conversion: 68% vs. 55%) and superior physical properties (e.g., flexural strength) compared to 2-(dimethylamino) ethyl methacrylate. However, the latter’s performance improves significantly with diphenyliodonium hexafluorophosphate (DPI), highlighting the role of amine concentration and co-initiator synergy .

Table 2: Reactivity and Performance in Polymerization

| Compound | Reactivity (Degree of Conversion) | Key Influence of DPI | Physical Properties |

|---|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | 68% (higher) | Minimal improvement | Superior flexural strength |

| 2-(Dimethylamino) ethyl methacrylate | 55% (lower) | Significant enhancement | Improved with DPI and amines |

Structural Analogs with Varied Aromatic Cores

Replacing the pyridine ring in this compound with a benzene ring (as in 2-(Dimethylamino)-N′-hydroxybenzenecarboximidamide) modifies electronic properties. Pyridine’s electron-withdrawing nature may enhance coordination capabilities compared to benzene derivatives, influencing applications in catalysis or metal-organic frameworks .

Biological Activity

Overview

2-(Dimethylamino)-N-hydroxyisonicotinimidamide (CAS No. 468068-31-7) is a chemical compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of both dimethylamino and hydroxyisonicotinimidamide groups, which may confer distinct pharmacological properties.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₂N₄O |

| Molecular Weight | 180.21 g/mol |

| IUPAC Name | 2-(dimethylamino)-N'-hydroxypyridine-4-carboximidamide |

| InChI Key | LJMUGRFUJLXJQD-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC=CC(=C1)C(=NO)N |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. It is structurally similar to deanol, a compound known for its neuropharmacological effects, which suggests potential applications in treating neurological disorders.

Target Interactions

- The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity.

- It has been suggested that it could influence biosynthetic and catabolic pathways based on studies examining hydrogen isotope ratios in amino acids.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit antimicrobial properties. Research into similar compounds has shown effectiveness against various pathogens, suggesting that this compound may also possess such activities.

Anticancer Potential

There is ongoing research into the anticancer properties of this compound. Preliminary findings indicate that it may inhibit certain cancer cell lines, although specific mechanisms remain to be elucidated. Its ability to modulate cellular signaling pathways could play a role in its anticancer effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is currently under investigation. Studies on similar compounds suggest that factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence its bioavailability and therapeutic efficacy.

Case Studies and Research Findings

- Case Study on Neuropharmacological Effects : Research examining structurally similar compounds like deanol has shown efficacy in treating conditions such as ADHD and Alzheimer's disease. Given the structural similarities, this compound may exhibit comparable effects in neurological applications.

- Antimicrobial Activity Assessment : A series of tests conducted on derivatives of this compound demonstrated significant antimicrobial activity against strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents.

- Cellular Mechanism Studies : Investigations into how this compound affects cellular processes revealed modulation of gene expression and interference with cell signaling pathways, which are critical for understanding its biological implications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.